Cas no 1700089-94-6 (6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one)
![6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one structure](https://ja.kuujia.com/scimg/cas/1700089-94-6x500.png)
6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
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- 6-{[(2-methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one
- 1700089-94-6
- EN300-737048
- 6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one
-
- インチ: 1S/C10H16N2O/c1-8(2)6-11-7-9-4-3-5-10(13)12-9/h3-5,8,11H,6-7H2,1-2H3,(H,12,13)
- InChIKey: XQBMSGPCFDXDHN-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CC=C(CNCC(C)C)N1
計算された属性
- せいみつぶんしりょう: 180.126263138g/mol
- どういたいしつりょう: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737048-0.1g |
6-{[(2-methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one |
1700089-94-6 | 95.0% | 0.1g |
$615.0 | 2025-03-11 | |
Enamine | EN300-737048-5.0g |
6-{[(2-methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one |
1700089-94-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
Enamine | EN300-737048-0.25g |
6-{[(2-methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one |
1700089-94-6 | 95.0% | 0.25g |
$642.0 | 2025-03-11 | |
Enamine | EN300-737048-2.5g |
6-{[(2-methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one |
1700089-94-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
Enamine | EN300-737048-10.0g |
6-{[(2-methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one |
1700089-94-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-11 | |
Enamine | EN300-737048-0.05g |
6-{[(2-methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one |
1700089-94-6 | 95.0% | 0.05g |
$587.0 | 2025-03-11 | |
Enamine | EN300-737048-0.5g |
6-{[(2-methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one |
1700089-94-6 | 95.0% | 0.5g |
$671.0 | 2025-03-11 | |
Enamine | EN300-737048-1.0g |
6-{[(2-methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one |
1700089-94-6 | 95.0% | 1.0g |
$699.0 | 2025-03-11 |
6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-oneに関する追加情報
Introduction to 6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one (CAS No. 1700089-94-6)
6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential biological activities. This compound, identified by the CAS number 1700089-94-6, belongs to the dihydropyridine class, which is well-known for its diverse applications in medicinal chemistry. The presence of a secondary amine group and a methyl-substituted propyl chain in its structure imparts distinct chemical properties that make it a subject of considerable interest for researchers.
The molecular framework of 6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one consists of a dihydropyridine core, which is a heterocyclic compound featuring a six-membered ring containing two nitrogen atoms. This core structure is often associated with vasodilatory effects and calcium channel modulation, properties that have been extensively studied in the development of cardiovascular drugs. The substitution at the 2-position with a [methyl(2-methylpropyl)amino]methyl group introduces additional functional diversity, potentially influencing both the pharmacokinetic and pharmacodynamic profiles of the compound.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The [methyl(2-methylpropyl)amino]methyl moiety is particularly noteworthy, as it can interact with various biological targets through hydrogen bonding and hydrophobic interactions. This feature has led to investigations into its potential role in drug design, particularly in the development of novel therapeutic agents targeting neurological and cardiovascular disorders.
In the context of current pharmaceutical research, 6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one has been explored for its potential applications in modulating enzyme activity and receptor binding. The dihydropyridine scaffold is known to exhibit high affinity for certain enzymes and receptors, making it a valuable scaffold for drug discovery. For instance, derivatives of dihydropyridines have been studied for their ability to inhibit or activate specific enzymes involved in metabolic pathways relevant to inflammation and pain management.
One of the most compelling aspects of this compound is its structural versatility. The presence of multiple substituents allows for facile modifications, enabling chemists to fine-tune its properties for specific applications. Researchers have employed strategies such as structure-activity relationship (SAR) studies to optimize the pharmacological profile of 6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one. These studies have revealed that subtle changes in the substituent patterns can significantly alter its biological activity, providing insights into how structural features contribute to therapeutic efficacy.
The synthesis of 6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These synthetic approaches not only enhance the accessibility of the compound but also facilitate the preparation of analogs for further pharmacological evaluation.
From a regulatory perspective, compounds like 6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies involving cell-based assays and animal models are essential to evaluate its potential therapeutic benefits and identify any adverse effects. These studies provide critical data that inform decisions regarding further development and eventual human trials.
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery by enabling rapid screening of large chemical libraries. AI-driven platforms can predict the biological activity of compounds like 6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one based on their structural features, thereby accelerating the identification of promising candidates for further investigation. This high-throughput approach has significantly reduced the time and resources required for drug development pipelines.
Future research directions may focus on exploring the therapeutic potential of 6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one in treating complex diseases such as neurodegenerative disorders and chronic inflammatory conditions. Its unique structural features suggest that it could interact with targets involved in these pathologies, offering new avenues for therapeutic intervention. Additionally, investigating its role in combination therapies may reveal synergistic effects that enhance treatment outcomes.
In summary,6-{[(2-Methylpropyl)amino]methyl}-1,2-dihydropyridin-2-one (CAS No. 1700089-94-6) represents a promising compound with significant potential in pharmaceutical applications. Its structural complexity and functional diversity make it an attractive candidate for further research aimed at developing novel therapeutic agents. As advancements in synthetic chemistry and computational biology continue to evolve,the exploration of such compounds will undoubtedly contribute valuable insights into future drug discovery efforts.
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